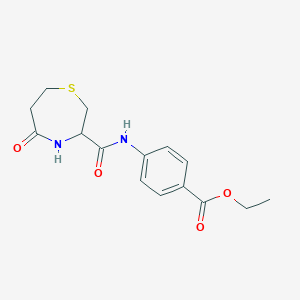
2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, also known as DCPIB, is a small organic molecule that has been studied for its various applications in scientific research. This compound is a potent inhibitor of volume-regulated anion channels (VRACs) and has been found to have a range of biochemical and physiological effects. In
科学研究应用
2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide has been widely used in scientific research for its ability to inhibit VRACs. VRACs are ion channels that play a crucial role in cell volume regulation, and their dysfunction has been implicated in various diseases, including cancer, epilepsy, and ischemia. This compound has been shown to be a potent inhibitor of VRACs and has been used to study their physiological and pathological roles. Additionally, this compound has been used as a tool to investigate the role of VRACs in various cellular processes, including cell migration, proliferation, and apoptosis.
作用机制
The mechanism of action of 2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide involves its binding to the VRACs and blocking their ion conductance. This compound has been shown to bind to the channel pore-forming subunit, LRRC8A, and inhibit the channel activity. This inhibition results in the reduction of cell volume regulation and has been shown to have various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell migration, proliferation, and apoptosis. This compound has also been shown to have an anti-inflammatory effect and has been used to study the role of VRACs in inflammation. Additionally, this compound has been shown to have an effect on neuronal excitability and has been used to study the role of VRACs in epilepsy.
实验室实验的优点和局限性
2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for VRACs. This compound has also been shown to be stable and easy to handle, making it a useful tool for studying VRACs. However, this compound has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research on 2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, including the investigation of its role in cancer, epilepsy, and ischemia. Additionally, the development of more selective VRAC inhibitors could lead to the identification of new therapeutic targets for various diseases. The development of this compound derivatives with improved pharmacokinetic properties could also lead to the development of new drugs for the treatment of diseases associated with VRAC dysfunction.
Conclusion:
In conclusion, this compound is a small organic molecule that has been studied for its various applications in scientific research. The synthesis of this compound has been optimized to yield high purity and high yield of the compound. This compound has been shown to be a potent inhibitor of VRACs and has been used to study their physiological and pathological roles. This compound has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including the investigation of its role in various diseases and the development of new VRAC inhibitors.
合成方法
The synthesis of 2-(4-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2,4-dichloro-6,8-dimethoxychromene-3-carboxylic acid, which is then converted to 2,4-dichloro-6,8-dimethoxychromene-3-carboxamide. Finally, this intermediate is reacted with 4-aminobenzamide to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
属性
IUPAC Name |
2-(4-carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3/c18-10-5-9-6-12(16(21)24)17(25-14(9)13(19)7-10)22-11-3-1-8(2-4-11)15(20)23/h1-7H,(H2,20,23)(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDPUURPCIUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2791571.png)
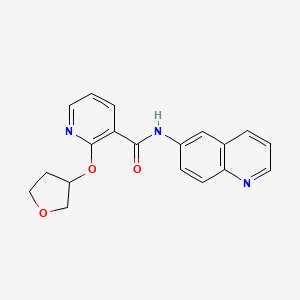
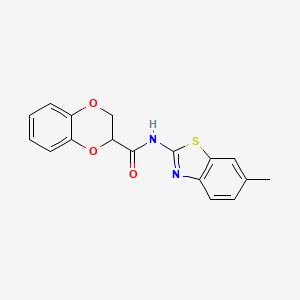
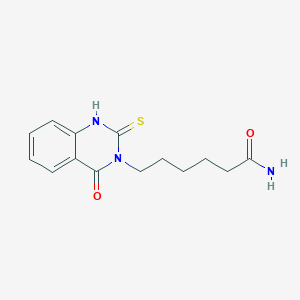
![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)
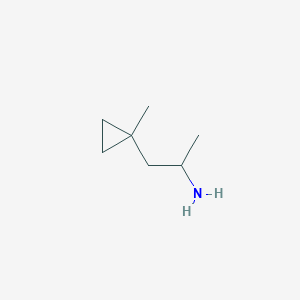
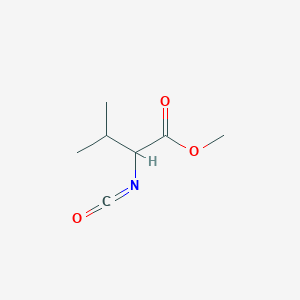
![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)




